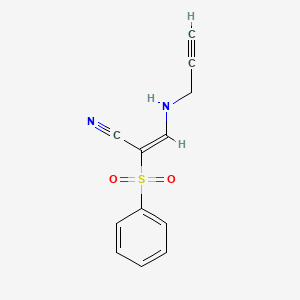

2-(Phenylsulfonyl)-3-(prop-2-ynylamino)prop-2-enenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Phenylsulfonyl)-3-(prop-2-ynylamino)prop-2-enenitrile, also known as PSAP, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. This compound belongs to the family of propargylamines, which are known for their biological activity and diverse pharmacological properties. In

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

- Antimicrobial Applications : A study describes the synthesis of novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups, utilizing a compound structurally related to "2-(Phenylsulfonyl)-3-(prop-2-ynylamino)prop-2-enenitrile." These compounds demonstrated significant antimicrobial activities, surpassing those of reference drugs in some cases. The derivatives with a single sulfone group showed higher effectiveness against both bacteria and fungi (Amani M. R. Alsaedi, T. Farghaly, M. Shaaban, 2019).

Chemical Synthesis Techniques

- Conjugate Addition Reactions : Research on the conjugate addition of allylic and prop-2-ynylic alcohols to 3-halogeno-1-phenylsulfonylprop-1-enes reveals efficient cyclization to produce halogenoallyl sulfones, showcasing the compound's utility in complex chemical synthesis processes (R. Giovannini, M. Petrini, 1997).

Mechanistic Insights and Reaction Optimization

- Mechanistic Assessments : The mechanism of 1,3-dipolar cycloaddition involving compounds related to "2-(Phenylsulfonyl)-3-(prop-2-ynylamino)prop-2-enenitrile" was explored, providing valuable insights into reaction pathways and the role of silver cation in these processes. Such studies are crucial for understanding and improving reaction conditions and yields (G. Molteni, A. Ponti, 2003).

Novel Methodologies and Applications

- Visible-light Initiated Oxidative Cyclization : A novel approach utilizing visible light for the oxidative cyclization of phenyl propiolates with sulfinic acids under metal-free conditions was developed. This method emphasizes the importance of sulfonylation in the synthesis of coumarin derivatives, highlighting the versatility and functional group tolerance of these reactions (Wen-Chao Yang et al., 2015).

Propriétés

IUPAC Name |

(E)-2-(benzenesulfonyl)-3-(prop-2-ynylamino)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2S/c1-2-8-14-10-12(9-13)17(15,16)11-6-4-3-5-7-11/h1,3-7,10,14H,8H2/b12-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUTVJEBLPNJFSL-ZRDIBKRKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC=C(C#N)S(=O)(=O)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCN/C=C(\C#N)/S(=O)(=O)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Phenylsulfonyl)-3-(prop-2-ynylamino)prop-2-enenitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[2-(4-chlorophenyl)sulfonyl-3-(3-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2970730.png)

![7-Methylthieno[2,3-c]pyridin-5-ol](/img/structure/B2970743.png)

![5-[[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2970745.png)

![5-[[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2970749.png)

![[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine hydrobromide](/img/no-structure.png)